molecular formula C14H25NO4 B1381820 tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1251002-30-8

tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No. B1381820
CAS RN: 1251002-30-8
M. Wt: 271.35 g/mol
InChI Key: QFZWHSBESNSOMV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (TBH-OA-7A) is a novel molecule belonging to the spirocyclic family of compounds. It is a colorless, odorless, and crystalline solid with a melting point of 91-93°C. TBH-OA-7A has a molecular formula of C13H20O4 and a molecular weight of 244.3 g/mol. It has been widely studied for its potential applications in the scientific research field.

Scientific Research Applications

Drug Development

This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is conducive to creating spirocyclic compounds, which are often found in drug molecules due to their three-dimensional complexity and ability to interact with biological targets .

Protease Inhibitors

Spirocyclic tert-butyl compounds have been explored for their potential as protease inhibitors. These inhibitors can be used to treat diseases where proteases play a key role, such as HIV and Hepatitis C .

Neurological Research

The hydroxymethyl group in the compound’s structure makes it a candidate for prodrug formulations, which can be used to enhance brain penetration of drugs targeting neurological conditions .

Targeted Protein Degradation

The rigid structure of spirocyclic compounds like tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate makes them useful as linkers in PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation .

Chemical Biology

Researchers use this compound as a building block for synthesizing complex molecules that can be used to probe biological systems, helping to understand cellular processes and disease mechanisms .

Organic Synthesis

The tert-butyl group provides steric hindrance, which is beneficial in stereoselective synthesis. This property is essential for creating molecules with specific three-dimensional orientations .

Material Science

Due to its unique structural features, this compound can be used in the development of new materials with potential applications in electronics and nanotechnology .

Catalysis

The spirocyclic structure may also find use in catalysis, particularly in asymmetric synthesis, where the creation of chiral centers is crucial .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15)7-11(8-16)18-10-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZWHSBESNSOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122312
Record name 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate

CAS RN

1251002-30-8
Record name 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251002-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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